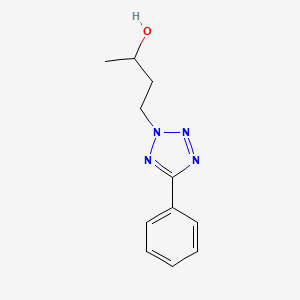![molecular formula C13H16FNO3 B6631184 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid, also known as FMBA, is a synthetic compound that has been the subject of extensive scientific research. FMBA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is complex and involves multiple pathways. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid also inhibits the activity of lipoxygenase, which leads to a decrease in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to possess potent anti-inflammatory and analgesic properties in a variety of animal models. It has also been shown to have a favorable safety profile and does not appear to have any significant toxic effects. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to reduce pain and swelling in animal models of arthritis, as well as in models of acute inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in a variety of animal models of inflammation and pain. Another advantage of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is its favorable safety profile. It does not appear to have any significant toxic effects, which makes it a promising candidate for further research.
One limitation of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its synthetic nature. This can make it difficult to obtain large quantities of the compound for use in experiments. Another limitation is the complexity of its mechanism of action. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits multiple pathways involved in the inflammatory response, which can make it difficult to determine the specific effects of the compound.
Zukünftige Richtungen
For 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid research include the development of new analogs and the investigation of its specific mechanisms of action.
Synthesemethoden
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropan-1-amine to form the amide, which is then hydrolyzed to form the final product, 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Eigenschaften
IUPAC Name |
3-[(4-fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8-6-9(14)4-5-10(8)11(16)15-7-13(2,3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYSONNVMBHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)